molecular formula C20H22N2O4 B5681428 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5681428
M. Wt: 354.4 g/mol
InChI Key: WTIGAVAKSWMLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.

    Attachment of the Carbonyl Group: The benzodioxine ring can be functionalized with a carbonyl group using reagents like acyl chlorides or anhydrides.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine and a halogenated aromatic compound.

    Final Coupling: The final step involves coupling the benzodioxine-carbonyl intermediate with the methoxyphenylpiperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
  • 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
  • 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-ETHOXYPHENYL)PIPERAZINE

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-17-4-2-3-16(14-17)21-7-9-22(10-8-21)20(23)15-5-6-18-19(13-15)26-12-11-25-18/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIGAVAKSWMLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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